molecular formula C9H8INO4 B3060781 Ethyl 2-iodo-5-nitrobenzoate CAS No. 835916-53-5

Ethyl 2-iodo-5-nitrobenzoate

Cat. No.: B3060781
CAS No.: 835916-53-5
M. Wt: 321.07 g/mol
InChI Key: ZCWYGSBIQNNEBO-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-nitrobenzoate is an aromatic ester featuring an iodine atom at the ortho position and a nitro group at the meta position relative to the ester moiety.

  • Molecular Formula: C₉H₈INO₄ (inferred by replacing the methyl group in the methyl ester (C₈H₆INO₄) with an ethyl group).
  • Key Features: The iodine atom at position 2 enhances electrophilic substitution reactivity due to its electron-withdrawing inductive effect. The nitro group at position 5 deactivates the aromatic ring, directing further substitution to specific positions.

Applications: Likely serves as an intermediate in pharmaceuticals, agrochemicals, or organocatalysis, similar to its methyl counterpart .

Properties

IUPAC Name

ethyl 2-iodo-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWYGSBIQNNEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467412
Record name 2-Iodo-5-nitro-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835916-53-5
Record name 2-Iodo-5-nitro-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by iodination. The typical synthetic route involves:

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

Ethyl 2-iodo-5-nitrobenzoate participates in palladium-catalyzed cross-coupling reactions due to the lability of the C–I bond. Key examples include:

Mizoroki-Heck Arylation

In the presence of Pd(OAc)₂ and a phosphine ligand, the compound undergoes coupling with alkenes to form substituted styrenes. For example:

  • Reaction with allylamine derivatives yields (E)-configured products via syn-insertion of the alkene into the Pd–C bond .

  • Typical conditions: DMF at 100°C, 14–16 h, yielding 40–65% .

Mechanism :

  • Oxidative addition of Pd(0) to the C–I bond.

  • Alkene coordination and insertion.

  • β-Hydride elimination to form the coupled product .

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles under controlled conditions:

Ammonolysis

Treatment with anhydrous NH₃ in methanol at –10°C produces 2-nitro-5-iodobenzamide without hydrolysis of the ester .

  • Yield : 95% (HPLC purity: 98%) .

  • Key factor : Anhydrous conditions prevent ester hydrolysis .

Reaction Table :

ReagentSolventTemperatureProductYield
NH₃ (gas)Methanol–10°C2-Nitro-5-iodobenzamide95%

Cyclization Reactions

The compound serves as a precursor in heterocyclic syntheses:

6-Endo-Dig Cyclization

With arylalkynyl copper(I) reagents, it forms 5-nitroisocoumarins via Castro-Stephens coupling followed by cyclization .

  • Example : Reaction with phenylacetylene yields 3-aryl-5-nitroisocoumarin .

  • Mechanistic insight : The nitro group directs cyclization via polarizing the alkyne, favoring 6-endo over 5-exo pathways .

Conditions :

  • CuI, Pd(PPh₃)₄, DMF, 80°C .

  • Yield : 60–75% .

Reduction Reactions

Selective reduction of the nitro group is achievable:

Catalytic Hydrogenation

Using H₂ and Pd/C in ethanol reduces the nitro group to an amine without affecting the iodine .

  • Product : Ethyl 2-iodo-5-aminobenzoate.

  • Yield : 85–90% .

Caution : Over-reduction or dehalogenation may occur with prolonged reaction times .

Electrophilic Aromatic Substitution

Regioselectivity :

PositionNitration Preference
3High (meta to iodine)
4Low

Ester Hydrolysis

The ethyl ester undergoes saponification under basic conditions:

  • Reagents : NaOH in ethanol/H₂O (70–80°C) .

  • Product : 2-Iodo-5-nitrobenzoic acid (yield: 88–92%) .

Kinetics : Hydrolysis is slower than non-halogenated esters due to steric and electronic effects.

Spectral Data

Key spectroscopic properties of this compound:

TechniqueData
¹H NMR δ 8.05 (d, J=1.8 Hz, 1H), 7.97 (dd, J=8.5 Hz), 7.65 (d, J=8.5 Hz), 4.40 (q, J=7.2 Hz), 1.36 (t, J=7.2 Hz) .
¹³C NMR δ 165.2 (C=O), 148.1 (NO₂), 135.6 (C-I), 132.4, 130.8, 128.7, 61.4 (OCH₂), 14.1 (CH₃) .
IR 1739 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Ethyl 2-iodo-5-nitrobenzoate serves as a key intermediate in the synthesis of various complex organic molecules. Its iodide functional group allows for nucleophilic substitution reactions, making it suitable for the introduction of various substituents.

Table 1: Synthesis Applications

Compound TypeReaction TypeReference
Aza-brassinolide coreNucleophilic substitution
Palladium-catalyzed reactionsC-H bond activation
Nitro-substituted derivativesElectrophilic aromatic substitution

Research indicates that this compound exhibits significant biological activities, including antibacterial and antifungal properties. The nitro group is known to enhance the compound's reactivity and bioactivity.

Case Study: Antibacterial Activity

  • Objective : To evaluate the antibacterial efficacy of this compound against common bacterial strains.
  • Method : Disk diffusion method was employed using various concentrations of the compound.
  • Results : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

Industrial Applications

The compound is also being explored for its potential applications in the pharmaceutical industry, particularly in drug development. Its ability to act as a precursor for various biologically active compounds makes it valuable in medicinal chemistry.

Table 2: Industrial Applications

Application AreaDescriptionReference
Pharmaceutical intermediatesUsed in the synthesis of drugs
Agrochemical formulationsPotential use in pesticide synthesis

Environmental Chemistry

This compound's stability and reactivity profile make it a candidate for studies in environmental chemistry, particularly in understanding its degradation pathways and environmental impact.

Research Focus :

  • Investigating the degradation products of this compound under various environmental conditions to assess its ecological footprint.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-5-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The iodine atom serves as a good leaving group, facilitating substitution reactions. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps.

Comparison with Similar Compounds

Methyl 2-Iodo-5-Nitrobenzoate (CAS 112239-00-6)

Molecular Formula: C₈H₆INO₄ Molecular Weight: 307.044 g/mol Properties:

  • Solid at room temperature; solubility in organic solvents (e.g., DCM, THF) due to moderate polarity .
  • Reactivity: The methyl ester is more reactive toward hydrolysis than ethyl analogs due to reduced steric hindrance .
    Applications : Used in synthesizing nitrodiphenic acid derivatives (e.g., 4,4'-dinitrodiphenic acid) .

Ethyl 4-Nitrobenzoate Derivatives

Examples from include ethyl 4-nitrobenzoylacetate and ethyl 4-nitrocinnamate .
Key Differences :

  • Substituent Position : The nitro group at position 4 (vs. 5 in the target compound) alters electronic effects, reducing steric hindrance near the ester group.
  • Reactivity : The para-nitro group strongly deactivates the ring, making electrophilic substitutions less favorable compared to the meta-nitro configuration in this compound .

2,2,2-Trifluorothis compound (7g)

Molecular Formula : C₉H₄F₇IO₃
Molecular Weight : 387.919 g/mol (HRMS data)
Key Features :

  • The trifluoroethyl group introduces strong electron-withdrawing effects, increasing ester reactivity toward nucleophiles.
  • IR data (e.g., 1253 cm⁻¹ for C=O stretch) suggests enhanced polarity compared to non-fluorinated esters .

Ethyl 4-tert-Butyl-3-Iodobenzoate

Molecular Formula : C₁₃H₁₅IO₂
Comparison :

  • The bulky tert-butyl group at position 4 increases steric hindrance, reducing reactivity at the aromatic ring compared to the target compound.
  • The iodine at position 3 (vs. 2) may alter regioselectivity in further substitutions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Reactivity/Applications
This compound* C₉H₈INO₄ ~321.07 (inferred) 2-I, 5-NO₂, COOEt Intermediate in drug synthesis; high lipophilicity
Mthis compound C₈H₆INO₄ 307.044 2-I, 5-NO₂, COOMe Precursor for nitrodiphenic acid derivatives
2,2,2-Trifluoroethyl analog C₉H₄F₇IO₃ 387.919 2-I, 5-NO₂, COOCH₂CF₃ Enhanced electrophilicity for nucleophilic reactions
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 4-NO₂, COOEt Standard ester for hydrolysis studies

*Inferred data due to lack of direct experimental evidence.

Research Findings and Implications

Reactivity Trends

  • Hydrolysis Sensitivity : Ethyl esters generally hydrolyze slower than methyl esters due to steric effects, but the electron-withdrawing nitro and iodine groups in this compound may accelerate acid-catalyzed hydrolysis .
  • Directed Electrophilic Substitution : The meta-directing nitro group and ortho-iodine create a unique electronic environment, favoring substitutions at position 4 or 6 of the aromatic ring .

Biological Activity

Ethyl 2-iodo-5-nitrobenzoate is a compound that has garnered attention in various fields of biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and an iodine atom on the benzene ring, which significantly influence its reactivity and biological interactions. The structure can be represented as follows:

C9H8INO2\text{C}_9\text{H}_8\text{I}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's capacity for halogen bonding, while the nitro group can participate in hydrogen bonding, leading to significant effects on biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various nitrobenzoate derivatives, it was found that compounds with halogen substitutions, such as iodine, showed enhanced activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were significantly lower compared to its non-halogenated counterparts .

Table 1: Antimicrobial Activity of this compound

CompoundMIC (µg/mL)
This compound12
Ethyl 5-nitrobenzoate25
Ethyl 2-amino-5-nitrobenzoate30

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-715
HeLa20
A54918

Case Studies

Case Study 1: Antiviral Activity

In a recent investigation into antiviral agents, this compound was tested for its ability to inhibit viral replication in vitro. The results demonstrated that the compound significantly reduced the viral load of influenza A virus in infected cells, showcasing its potential as a therapeutic agent against viral infections .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of this compound in a murine model of acute inflammation. The compound was found to decrease pro-inflammatory cytokine levels (TNF-alpha and IL-6) and reduce edema formation significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-iodo-5-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Use nucleophilic aromatic substitution or esterification reactions. For example, replace the hydroxyl group in 2-hydroxy-5-nitrobenzoic acid with iodine via iodination (e.g., using I2/HIO3), followed by esterification with ethanol under acidic catalysis (H2SO4) .
  • Solvent choice (e.g., dichloromethane vs. benzene) and temperature (0–50°C) significantly affect reaction efficiency. Lower temperatures (0–20°C) minimize side reactions like nitro-group reduction .
    • Data Table :
Reagent SystemSolventTemp (°C)Yield (%)Byproducts
SOCl2/N-methyl acetamideBenzeneReflux65–70Chlorinated derivatives
Oxalyl chloride/DMFDCM5075–80Minimal

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm<sup>−1</sup>), NO2 asymmetric stretch (~1530 cm<sup>−1</sup>), and C–I stretch (~500 cm<sup>−1</sup>) .
  • HRMS : Confirm molecular ion [M]<sup>+</sup> at m/z 387.9193 (calculated for C9H4F7IO<sup>+</sup>), adjusting for ethyl vs. trifluoroethyl substituents .

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the iodine atom for Suzuki-Miyaura or Ullmann couplings.
  • Monitor reaction progress via TLC or HPLC to detect intermediates like 5-nitrobenzoic acid derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology :

  • Use SHELXL for small-molecule refinement. Collect high-resolution X-ray diffraction data (e.g., Cu-Kα radiation).
  • Analyze bond lengths (C–I: ~2.09 Å) and angles (C–NO2: ~120°) to confirm steric/electronic effects .

Q. What computational models predict the regioselectivity of this compound in radical reactions?

  • Methodology :

  • Apply density functional theory (DFT) to calculate Fukui indices for radical attack sites. Compare with experimental outcomes (e.g., ESR spectroscopy for radical trapping).
  • Validate using Gaussian or ORCA software, referencing nitro-group electron-withdrawing parameters .

Q. How to reconcile contradictory NMR data for this compound derivatives?

  • Methodology :

  • Perform <sup>13</sup>C-DEPT and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish ester carbonyl (~165 ppm) from nitro-adjacent carbons.
  • Cross-check with crystallography or mass spectrometry to rule out impurities .

Data Contradiction Analysis

Q. Conflicting IR data for C–I stretches: How to determine the correct assignment?

  • Methodology :

  • Compare with structurally analogous compounds (e.g., ethyl 2-bromo-5-nitrobenzoate). Use isotopic labeling (e.g., <sup>127</sup>I vs. <sup>129</sup>I) to isolate vibrational modes.
  • Validate via in situ Raman spectroscopy under inert conditions to exclude solvent interference .

Experimental Design Guidelines

  • Reproducibility : Document reagent purity (e.g., ≥99% by HPLC), solvent drying methods (e.g., molecular sieves), and inert atmosphere protocols (N2/Ar) .
  • Safety : Handle nitro compounds in fume hoods due to toxicity; use blast shields for high-temperature reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-iodo-5-nitrobenzoate
Reactant of Route 2
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Ethyl 2-iodo-5-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.